N-(2,6-dimethylphenyl)-7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-(2,6-dimethylphenyl)-7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones in the presence of a base, followed by cyclization and further functionalization . The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization and bromination steps .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or halides, often in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,6-dimethylphenyl)-7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and receptors involved in cell proliferation and survival, making it a potential candidate for anticancer therapy . The compound may also modulate signaling pathways related to inflammation and hypertension.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar core structure and have been studied for their medicinal applications.
Imidazo[1,2-a]pyridines: A broader class of compounds with diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties.
Uniqueness
N-(2,6-dimethylphenyl)-7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a dimethylphenyl group and a thiophenyl group makes it particularly interesting for further research and development.
Properties
Molecular Formula |
C20H19N3S |
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Molecular Weight |
333.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-7-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H19N3S/c1-13-9-10-23-17(12-13)21-19(16-8-5-11-24-16)20(23)22-18-14(2)6-4-7-15(18)3/h4-12,22H,1-3H3 |
InChI Key |
ABRJRLFKSYOWOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC3=C(C=CC=C3C)C)C4=CC=CS4 |
Origin of Product |
United States |
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